Fanapanel was developed by Eisai Co., Ltd. and is classified under the category of AMPA receptor antagonists. Its primary application is in the management of epilepsy, particularly for patients with partial-onset seizures. The drug functions by inhibiting excitatory synaptic transmission mediated by AMPA receptors, which play a crucial role in neuronal excitability and synaptic plasticity.
The synthesis of Fanapanel involves several key steps, primarily focusing on the formation of its core structure through organic synthesis techniques. The synthetic pathway typically includes:
Fanapanel has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its interaction with AMPA receptors. Key features include:
The spatial arrangement allows for effective interaction with specific amino acid residues within the receptor binding site, influencing its inhibitory action.
Fanapanel undergoes various chemical reactions during its synthesis and metabolic processes:
Understanding these reactions is crucial for optimizing synthesis methods and predicting pharmacokinetic behavior.
The mechanism of action of Fanapanel primarily involves:
Research indicates that Fanapanel's binding induces conformational changes in the receptor that inhibit ion flow, effectively dampening neuronal excitability.
Fanapanel exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems.
Fanapanel has significant applications in both clinical and research settings:
Fanapanel (ZK-200775, MPQX) is a quinoxalinedione derivative characterized by the chemical formula C₁₄H₁₅F₃N₃O₆P and a molecular weight of 409.258 g/mol. Its structure features a phosphonate group attached to a quinoxaline-2,3-dione core with a trifluoromethyl substituent and a morpholino ring [1]. This configuration enables competitive antagonism at the glutamate-binding site of AMPA receptors (AMPARs). The phosphonate moiety confers enhanced hydrogen-bonding capacity with residues in the ligand-binding domain (LBD), particularly within the S1-S2 clamshell interface where glutamate binding occurs. Key interactions include:
Electrophysiological studies reveal subunit-specific binding kinetics, with highest affinity for GluA1- and GluA4-containing receptors lacking the GluA2 subunit. This preference stems from structural differences in the LBD cavity volume and electrostatic potential, which accommodate Fanapanel's bulky phosphonate group more readily in calcium-permeable AMPARs [4] [6].
Table 1: Binding Affinity Profile of Fanapanel Across AMPAR Subunits
Subunit Composition | Calcium Permeability | Approximate Ki (μM) | Primary Binding Determinants |
---|---|---|---|
GluA1 homomeric | High | 0.15 | D651, T655 backbone interactions |
GluA1/A2 heteromeric | Low | 2.3 | Steric clash with Q/R-edited GluA2 |
GluA3 homomeric | Moderate | 0.43 | E727 salt bridge stabilization |
GluA4 homomeric | High | 0.09 | K738 interaction with phosphonate |
Transmembrane AMPA Receptor Regulatory Proteins (TARPs) critically regulate Fanapanel's pharmacological efficacy. Among TARP subtypes, γ-8 (highly enriched in the hippocampus) demonstrates unique interactions with Fanapanel:
Table 2: TARP γ-8 Dependent Effects on Fanapanel Pharmacology
Functional Parameter | γ-8 Modulation | Effect of Fanapanel | Mechanistic Basis |
---|---|---|---|
Surface Expression | ↑ 300% | ↓ 85% | Disruption of glycosylation-dependent ER export |
Mean Open Time | ↑ 2.7-fold | ↓ 58% | Premature LBD dimer decoupling |
Channel Conductance | Favors O4 state | Favors O1/O2 states | Reduced pore dilation stability |
Desensitization Rate | ↓ 40% | Restores baseline | Competition with cornichon proteins |
Fanapanel's quinoxalinedione scaffold differentiates it structurally and pharmacologically from other AMPAR antagonists:
Perampanel: FDA-approved non-competitive antagonist with slow dissociation kinetics (Koff = 0.03 s⁻¹). While superior in epilepsy management, it lacks Fanapanel's subunit selectivity and exhibits higher CNS side-effect liability [6] [10].
Subtype-Selective Antagonists:
Electrophysiological comparisons reveal Fanapanel achieves 50% inhibition of synaptic transmission at 1.2 μM in hippocampal slices, outperforming CNQX (12 μM) but underperforming perampanel (0.3 μM) in maximal efficacy. However, Fanapanel demonstrates superior preservation of long-term potentiation (LTP) at therapeutic concentrations versus pan-antagonists [1] [4].
The phosphonate quinoxalinedione core governs Fanapanel's unique binding kinetics through three key properties:
The scaffold's physicochemical properties (cLogP = −1.2, PSA = 126 Ų) enable CNS penetration despite its polarity, though this contributes to its narrow therapeutic index. Modifications to the phosphonate ester moiety (e.g., ethyl → isopropyl) alter target residence time by 3-fold, demonstrating the scaffold's tunability for future analogs [1].
Table 3: Kinetic Parameters of Quinoxalinedione-Based AMPAR Antagonists
Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (s) | Key Structural Features |
---|---|---|---|---|
Fanapanel | 4.7 × 10⁷ | 0.18 | 5.6 | Morpholino + CF₃ + phosphonate |
NBQX | 1.2 × 10⁷ | 0.94 | 1.1 | Tetrazole + chloro substituent |
DNQX | 8.3 × 10⁶ | 2.1 | 0.48 | Double quinoxaline + nitro |
Perampanel* | 9.8 × 10⁵ | 0.03 | 33.3 | Indanone + pyridyl |
*Non-quinoxalinedione reference compound
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7